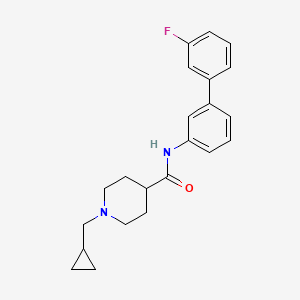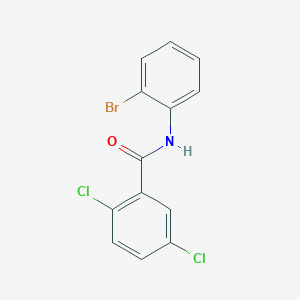
1-(cyclopropylmethyl)-N-(3'-fluoro-3-biphenylyl)-4-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(cyclopropylmethyl)-N-(3'-fluoro-3-biphenylyl)-4-piperidinecarboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of GABA, an inhibitory neurotransmitter in the central nervous system. Inhibition of GABA-AT by CPP-115 leads to increased levels of GABA, which can have a range of physiological and biochemical effects.
Mechanism of Action
The mechanism of action of 1-(cyclopropylmethyl)-N-(3'-fluoro-3-biphenylyl)-4-piperidinecarboxamide involves inhibition of GABA-AT, which leads to increased levels of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability. Increased levels of GABA can lead to a range of physiological and biochemical effects, including anticonvulsant, anxiolytic, and sedative effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in animal studies. These include increased levels of GABA in the brain, reduced seizure activity, improved cognitive function, and reduced anxiety and depression-like behaviors.
Advantages and Limitations for Lab Experiments
One advantage of 1-(cyclopropylmethyl)-N-(3'-fluoro-3-biphenylyl)-4-piperidinecarboxamide is its high selectivity for GABA-AT, which reduces the risk of off-target effects. However, the use of this compound in lab experiments can be limited by its cost and availability. The synthesis of this compound is complex and requires specialized expertise, which can make it difficult to obtain in large quantities.
Future Directions
There are several potential future directions for research on 1-(cyclopropylmethyl)-N-(3'-fluoro-3-biphenylyl)-4-piperidinecarboxamide. One area of interest is the potential therapeutic applications of this compound in neurological and psychiatric disorders. Clinical trials are currently underway to investigate the safety and efficacy of this compound in patients with epilepsy and other disorders.
Another area of interest is the development of new GABA-AT inhibitors with improved pharmacological properties. Several research groups are currently working on the synthesis and characterization of new GABA-AT inhibitors with enhanced potency and selectivity.
Conclusion:
This compound is a potent and selective inhibitor of GABA-AT with potential therapeutic applications in neurological and psychiatric disorders. The synthesis of this compound is complex, but it has been extensively studied for its biochemical and physiological effects in animal models. Future research on this compound and other GABA-AT inhibitors may lead to the development of new treatments for a range of neurological and psychiatric disorders.
Synthesis Methods
The synthesis of 1-(cyclopropylmethyl)-N-(3'-fluoro-3-biphenylyl)-4-piperidinecarboxamide involves a series of chemical reactions starting from commercially available starting materials. The synthesis method has been described in several scientific publications, including a patent application filed by Pfizer. The process involves the use of various reagents and solvents, and careful purification steps are required to obtain a pure product.
Scientific Research Applications
1-(cyclopropylmethyl)-N-(3'-fluoro-3-biphenylyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. Animal studies have shown that this compound can increase GABA levels in the brain, leading to anticonvulsant, anxiolytic, and sedative effects. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia.
properties
IUPAC Name |
1-(cyclopropylmethyl)-N-[3-(3-fluorophenyl)phenyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN2O/c23-20-5-1-3-18(13-20)19-4-2-6-21(14-19)24-22(26)17-9-11-25(12-10-17)15-16-7-8-16/h1-6,13-14,16-17H,7-12,15H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRGDEPWNGHGEPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCC(CC2)C(=O)NC3=CC=CC(=C3)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2-chlorophenyl)acetamide](/img/structure/B5015456.png)
![1-(4-chloro-3-fluorobenzyl)-N-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5015464.png)
![methyl 4,5-dimethyl-2-({[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5015476.png)
![5-[4-(benzyloxy)-3-chloro-5-ethoxybenzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5015481.png)
![N-[4-(1-adamantyl)phenyl]-2-chlorobenzamide](/img/structure/B5015492.png)
![3-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl methanesulfonate](/img/structure/B5015494.png)

![3-chloro-N-({[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B5015510.png)

![methyl 4-{[(3,5-dimethyl-1-adamantyl)carbonyl]amino}benzoate](/img/structure/B5015524.png)
![2-methyl-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide](/img/structure/B5015528.png)
![N~2~-(4-ethoxyphenyl)-N~1~-isobutyl-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B5015539.png)
![N~1~-(5-chloro-2-methoxyphenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3-methylphenyl)glycinamide](/img/structure/B5015543.png)
![2-[(2-cyanophenyl)thio]-N-(9-oxo-9H-fluoren-2-yl)benzamide](/img/structure/B5015550.png)